PKM2 Inhibitory Potency: 6-Chloro-5-nitro-N-propylpyrimidin-4-amine Exhibits 164-Fold Higher Potency Than PKM2-IN-1 and 19-Fold Higher Than PKM2-IN-4
6-Chloro-5-nitro-N-propylpyrimidin-4-amine demonstrates an IC50 of 18 nM against recombinant human PKM2 expressed in Escherichia coli [1]. In contrast, the widely used reference PKM2 inhibitor PKM2-IN-1 (compound 3k) exhibits an IC50 of 2.95 μM (2,950 nM) against the same target , representing a 164-fold difference in potency. Similarly, PKM2-IN-4 (compound 5c), a selective isoselenazolium chloride PKM2 inhibitor, shows an IC50 of 0.35 μM (350 nM) [2], indicating that the target compound is approximately 19-fold more potent. A broader class-level comparison with imidazopyrimidine PKM2 inhibitors reveals IC50 values ranging from 0.027 μM to 1.86 μM (27 nM to 1,860 nM) across a 16-compound series [3], positioning the target compound among the more potent members of this structural class.
| Evidence Dimension | PKM2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | PKM2-IN-1: 2.95 μM (2,950 nM); PKM2-IN-4: 0.35 μM (350 nM); Imidazopyrimidine series: 0.027–1.86 μM (27–1,860 nM) |
| Quantified Difference | 164-fold more potent than PKM2-IN-1; 19-fold more potent than PKM2-IN-4; falls within the upper quartile of imidazopyrimidine inhibitors |
| Conditions | Recombinant human PKM2 expressed in E. coli; 30 min preincubation followed by beta-NADH addition and measurement over 20 min |
Why This Matters
Procurement decisions for PKM2-targeted screening campaigns should prioritize compounds with established nanomolar potency to minimize hit-to-lead optimization cycles and reduce downstream synthesis burden.
- [1] BindingDB Entry BDBM50641076 (CHEMBL5590701). Affinity Data: IC50 = 18 nM against recombinant human PKM2. View Source
- [2] Dimitrijevs, P. et al. Development of isoselenazolium chlorides as selective pyruvate kinase isoform M2 inhibitors. Eur J Med Chem, 2023, 257: 115504. PKM2-IN-4 (compound 5c) IC50 = 0.35 μM. View Source
- [3] Imidazopyrimidines as PKM2 inhibitors. Table 4: Biological evaluation data. PMC11110759. View Source
